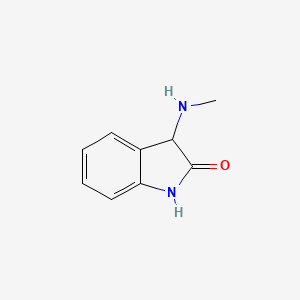

3-(Methylamino)indolin-2-one

Descripción general

Descripción

3-(Methylamino)indolin-2-one is a compound belonging to the indole family, which is known for its diverse pharmacological activities. Indole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral properties .

Métodos De Preparación

One common synthetic route involves the reaction of indolin-2-one with methylamine under appropriate conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Key Reaction Example

Reactivity at the 3-Position

The methylamino group at the 3-position participates in:

-

Electrophilic substitution : The indole-like aromatic system undergoes reactions such as halogenation or nitration, though steric and electronic effects from the methylamino group may modulate regioselectivity .

-

Friedel-Crafts alkylation : Acid-catalyzed reactions with indole derivatives, forming trisindoline analogs via intermediates like α,β-unsaturated iminium ions .

Proposed Mechanism for Indolylation

-

Protonation of the carbonyl group activates the 3-position.

-

Nucleophilic attack by indole forms a 3-hydroxy intermediate.

-

Dehydration generates an electrophilic iminium ion, enabling a second indole addition .

Cross-Coupling Reactions

Iron-catalyzed oxidative coupling with nitriles or other electron-deficient partners is feasible under mild conditions:

-

General Protocol :

Yield Optimization

| Catalyst Loading | Time (h) | Yield (%) |

|---|---|---|

| 3 mol% | 5 | 85–90 |

| 5 mol% | 4 | 88–92 |

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 3-(Methylamino)indolin-2-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit key signaling pathways such as ERK1/2, AKT, and STAT3, which are involved in cell proliferation and survival . Additionally, it induces mitochondrial apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspase-3 and PARP cleavage .

Comparación Con Compuestos Similares

3-(Methylamino)indolin-2-one can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Indole-3-butyric acid: Another plant hormone used to promote root growth.

The uniqueness of this compound lies in its specific methylamino substitution, which imparts distinct biological activities and potential therapeutic applications.

Actividad Biológica

3-(Methylamino)indolin-2-one is a compound belonging to the indole family, recognized for its diverse pharmacological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound has been studied for its potential in various therapeutic applications, particularly in oncology and infectious disease. The compound's structure allows it to interact with multiple biological targets, leading to significant biological effects.

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to affect:

- ERK1/2 Pathway : Inhibition of this pathway can lead to reduced cell growth and survival in cancer cells.

- AKT Pathway : This pathway is crucial for cell survival; its inhibition can induce apoptosis.

- STAT3 Pathway : Targeting STAT3 may disrupt oncogenic signaling, further promoting apoptosis in malignant cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to:

- Inhibit Cell Proliferation : The compound has shown effectiveness against various cancer cell lines, leading to reduced proliferation rates.

- Induce Apoptosis : Mechanistic studies reveal that this compound can trigger apoptotic pathways, resulting in programmed cell death.

A study highlighted that this compound effectively inhibited the growth of breast cancer cells by modulating apoptotic markers such as caspases and Bcl-2 family proteins .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. It has been evaluated for its efficacy against gram-positive bacteria and mycobacterial strains. Notably:

- Activity Against Staphylococcus aureus : The compound showed promising results against both methicillin-sensitive and resistant strains.

- Cytotoxicity Profiling : Studies assessing cytotoxicity on primary mammalian cell lines indicated a favorable safety profile, suggesting potential for therapeutic use without significant toxicity .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with other indole derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| Indole-3-acetic acid | Plant hormone involved in growth | Primarily affects plant physiology |

| Indole-3-carbinol | Anticancer properties | Found in cruciferous vegetables |

| This compound | Anticancer and antimicrobial properties | Unique methylamino substitution enhances activity |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- In Vitro Anticancer Study : A recent study demonstrated that treatment with this compound led to a significant decrease in the viability of lung cancer cells (A549), with IC50 values indicating potent activity .

- Antimicrobial Efficacy : Another investigation revealed that this compound exhibited submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option for resistant infections .

Propiedades

IUPAC Name |

3-(methylamino)-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-10-8-6-4-2-3-5-7(6)11-9(8)12/h2-5,8,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJJAJRDPSLVGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.